5-Bromo-2-chlorobenzonitrile
Overview
Description
5-Bromo-2-chlorobenzonitrile is an organic compound with the chemical formula C7H3BrClN. It appears as a colorless to light yellow crystal with a pungent odor. This compound is known for its applications in various chemical processes and is often used as a chemical intermediate in the synthesis of pesticides, drugs, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to prepare 5-Bromo-2-chlorobenzonitrile involves the bromination of 2-chlorobenzonitrile. The process typically includes the following steps:
Bromination Reaction: 2-chlorobenzonitrile is contacted with a bromination reagent, such as bromine or N-bromosuccinimide, to form this compound.
Hydrolysis Reaction: The obtained this compound is then subjected to hydrolysis in the presence of an alkali, such as sodium hydroxide, to generate 5-Bromo-2-chlorobenzoate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are typically cheap and easily available, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Hydrolysis: It can be hydrolyzed in the presence of alkali to form 5-Bromo-2-chlorobenzoate.
Common Reagents and Conditions
Bromination Reagents: Bromine, N-bromosuccinimide.
Hydrolysis Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
5-Bromo-2-chlorobenzoate: Formed through hydrolysis of this compound.
Scientific Research Applications
5-Bromo-2-chlorobenzonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzonitrile in organic synthesis involves its participation in nucleophilic substitution or coupling reactions. The presence of bromine and chlorine atoms makes it a suitable candidate for these reactions, allowing it to serve as a building block for the synthesis of various compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzonitrile
- 2,4-Dichlorobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 3,4-Dichlorobenzonitrile
- 4-Chlorobenzonitrile
- 2-Chlorobenzonitrile
- 3-Chlorobenzonitrile
Uniqueness
5-Bromo-2-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity in nucleophilic substitution reactions. This dual halogenation makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMQBUJOXQVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615573 | |
Record name | 5-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-44-9 | |
Record name | 5-Bromo-2-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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